[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride
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Description
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride, also known as DCMSC, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
Novel Rearrangements and Bond Formation
The synthesis of 2-chloro-1,1-difluoroallyl mesylates demonstrates a novel rearrangement and C-C bond formation process involving methanesulfonyl chloride. This process exemplifies the compound's utility in creating fluorinated compounds through palladium-catalyzed reactions, highlighting its significance in the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Ando et al., 2005).
Electrochemical Applications
Methanesulfonyl chloride forms an ionic liquid with AlCl3, demonstrating its role in the electrochemical properties of vanadium pentoxide (V2O5) films. This study suggests its potential in developing sodium-ion batteries, where sodium is reversibly intercalated into V2O5 films, underscoring the compound's importance in advancing energy storage technologies (Su et al., 2001).
Transformation of Carboxylic Esters to Olefins
The transformation of carboxylic esters to trisubstituted olefins via cyclopropyl-allyl rearrangement of sulfonates demonstrates the compound's utility in organic synthesis. This process allows for the stereoselective preparation of olefins, indicating its value in synthesizing complex organic frameworks with specific configurations (Kananovich et al., 2007).
Role in PET Radiopharmaceutical Development
The synthesis of no-carrier-added [11C]methanesulfonyl chloride as a new labeling agent showcases its potential in positron emission tomography (PET) radiopharmaceutical development. This application highlights the compound's role in advancing diagnostic imaging techniques, facilitating the synthesis of radiolabeled compounds for medical imaging (McCarron & Pike, 2003).
Catalysis and N-Arylation
The mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles presents a methodology that avoids potentially genotoxic reagents and byproducts. This study emphasizes the compound's role in developing safer and more efficient synthetic pathways in pharmaceutical chemistry, improving the synthesis of complex molecules (Rosen et al., 2011).
properties
IUPAC Name |
[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c1-6(8,9)5-2-4(5)3-12(7,10)11/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJNPLJALAVPEP-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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